molecular formula C8H13ClN2O2 B1431136 1-(Cyanomethyl)piperidine-4-carboxylic acid hydrochloride CAS No. 1426290-75-6

1-(Cyanomethyl)piperidine-4-carboxylic acid hydrochloride

Cat. No. B1431136
CAS RN: 1426290-75-6
M. Wt: 204.65 g/mol
InChI Key: OQOXVNWGMUPEQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Cyanomethyl)piperidine-4-carboxylic acid hydrochloride (1-CMPC-HCl) is an organic compound with a unique chemical structure that has been used in a variety of scientific research applications. It is a white crystalline powder that is soluble in water and other organic solvents. This compound has been studied for its biochemical and physiological effects, its synthesis method, and its mechanism of action. Additionally, its advantages and limitations for laboratory experiments have been identified, and its potential for future research directions has been explored.

Scientific Research Applications

Crystal and Molecular Structure Analysis

The study by Szafran, Komasa, and Bartoszak-Adamska (2007) detailed the crystal and molecular structure of 4-carboxypiperidinium chloride, a compound closely related to 1-(Cyanomethyl)piperidine-4-carboxylic acid hydrochloride, through single-crystal X-ray diffraction, B3LYP/6-31G(d,p) calculations, and FTIR spectrum analysis. This research highlighted the compound's orthorhombic crystal structure, chair conformation of the piperidine ring, and the hydrogen bonding interactions involving the chloride ion and the carboxyl group, contributing to understanding the structural and bonding characteristics of similar compounds (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Synthesis and Anticancer Properties

Another study by Dimmock, Vashishtha, Quail, et al. (1998) explored the synthesis of a series of compounds including 4-(beta-Arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols, which demonstrate significant cytotoxicity toward various cancer cells. This research suggests the potential of piperidine derivatives in developing new classes of anticancer agents, indicating the broader utility of piperidine-based compounds in medicinal chemistry (Dimmock et al., 1998).

Nanomagnetic Reusable Catalysts

The work by Ghorbani‐Choghamarani and Azadi (2015) involved the development of Piperidine-4-carboxylic acid (PPCA) functionalized Fe3O4 nanoparticles as a novel nanomagnetic reusable catalyst for synthesizing 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines derivatives. This innovative approach demonstrates the application of piperidine derivatives in enhancing the efficiency of chemical synthesis processes, showcasing the versatility of these compounds in catalysis (Ghorbani‐Choghamarani & Azadi, 2015).

Synthesis of Complex Molecules

Research by Rehman, Ahtzaz, Abbasi, et al. (2018) on the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids for evaluation as anticancer agents exemplifies the role of piperidine derivatives in constructing complex molecules with potential therapeutic applications. This study underscores the significance of such derivatives in synthesizing new compounds with promising biological activities (Rehman et al., 2018).

properties

IUPAC Name

1-(cyanomethyl)piperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2.ClH/c9-3-6-10-4-1-7(2-5-10)8(11)12;/h7H,1-2,4-6H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQOXVNWGMUPEQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CC#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyanomethyl)piperidine-4-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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